molecular formula C21H23N3O5S B11668015 ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11668015
M. Wt: 429.5 g/mol
InChI Key: CJFLSKBHNCKXCQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C21H23N3O5S This compound is notable for its unique structure, which includes a thiazole ring, an isoindole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The isoindole and thiazole moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may affect protein synthesis and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate apart from similar compounds is its combination of an isoindole moiety with a thiazole ring and an ester functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research .

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H23N3O5S/c1-3-29-20(28)17-13(2)22-21(30-17)23-16(25)11-5-4-8-12-24-18(26)14-9-6-7-10-15(14)19(24)27/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,22,23,25)

InChI Key

CJFLSKBHNCKXCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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